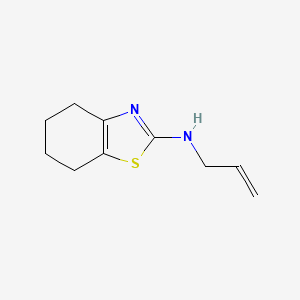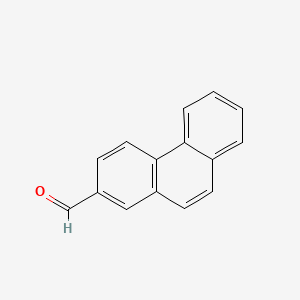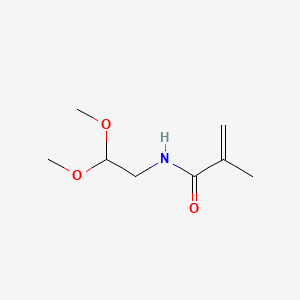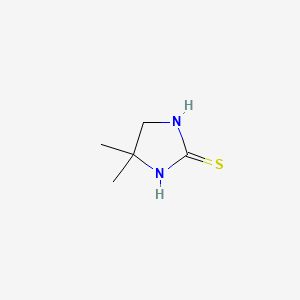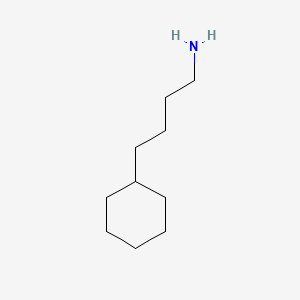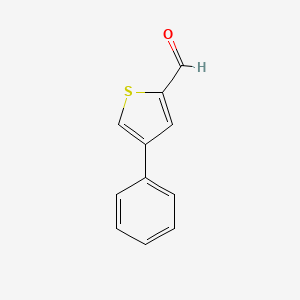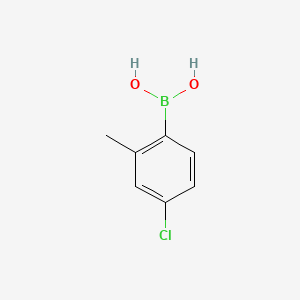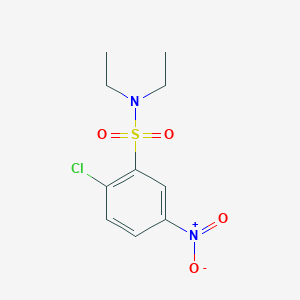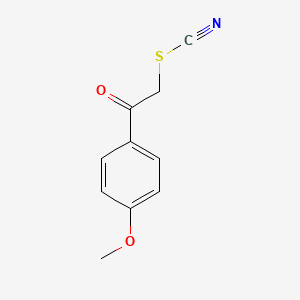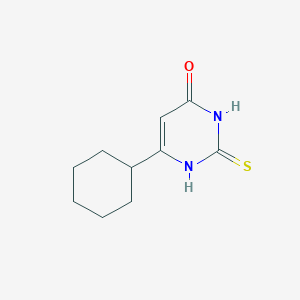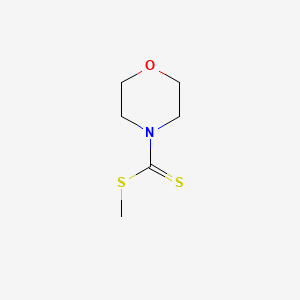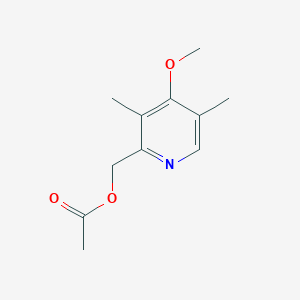
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate
Übersicht
Beschreibung
“(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate” is a chemical compound with a molecular weight of 209.24 . Its IUPAC name is (4-methoxy-3,5-dimethyl-2-pyridinyl)methyl acetate . The InChI code for this compound is 1S/C11H15NO3/c1-7-5-12-10(6-15-9(3)13)8(2)11(7)14-4/h5H,6H2,1-4H3 .
Molecular Structure Analysis
The molecular structure of “(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate” can be represented by the formula C11H15NO3 . The InChI key for this compound is OKIMSBLHXKXTTE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate” is a low-melting solid or liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Processes
The compound has been involved in the synthesis of pharmaceutical impurities, particularly in the context of proton pump inhibitors like omeprazole. A review highlighted novel synthesis methods and the identification of various pharmaceutical impurities, emphasizing the compound's role in the development and quality control of anti-ulcer drugs. The synthesis process for these impurities was found to be efficient, providing a route for producing standard impurities for further research (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Methanogenic Pathways
In the study of methanogenesis, the compound has been used indirectly to study the carbon isotopic signatures of methanogenic pathways. Research has emphasized the importance of understanding isotopic fractionation in different environmental conditions to better quantify methanogenic contributions to methane production. This area of research is crucial for environmental sciences and understanding global methane cycles (Conrad, 2005).
Spectrophotometric Analysis
Spectrophotometric methods have been developed for the estimation of esomeprazole and naproxen in pharmaceutical formulations. These methods, involving the compound , provide a rapid, accurate, and reproducible means of simultaneous drug estimation, highlighting its importance in pharmaceutical analytics (Jain, Kulkarni, Jain, & Jain, 2012).
Liquid Crystal Research
The compound has been referenced in the study of liquid crystal dimers and their transition properties, notably contributing to the understanding of the twist-bend nematic phase. This research provides insights into material science, especially in the development of new liquid crystal displays and other optical devices (Henderson & Imrie, 2011).
Antithrombotic Drug Synthesis
In pharmaceutical development, the compound's derivatives have been studied for their role in synthesizing antithrombotic and antiplatelet drugs, such as (S)-clopidogrel. This research underscores the compound's utility in developing therapeutics with significant clinical applications (Saeed et al., 2017).
Safety And Hazards
The safety information for “(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Eigenschaften
IUPAC Name |
(4-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-5-12-10(6-15-9(3)13)8(2)11(7)14-4/h5H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIMSBLHXKXTTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407987 | |
| Record name | (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate | |
CAS RN |
91219-90-8 | |
| Record name | (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Acetoxymethyl)-4-methoxy-3,5-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

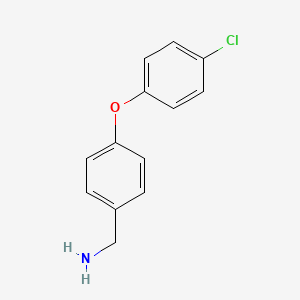
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1353014.png)
